(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by three distinct substituents:
- Position 5: A 4-iodophenyl group, introducing steric bulk and halogen-specific electronic effects.
- Position 1: A 2-methoxyethyl chain, enhancing solubility in polar solvents.
This structure is notable for its iodine substitution, which distinguishes it from analogs with smaller halogens (e.g., Cl, F) or non-halogenated aryl groups.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-iodophenyl)-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYZJWVZPSWEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione, with the molecular formula CHI N O and a molecular weight of 453.2 g/mol, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrrolidine ring, a furan moiety, and an iodophenyl group. These structural components contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHI N O |
| Molecular Weight | 453.2 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxy(methylidene) group can form hydrogen bonds with active sites on enzymes or receptors, while the iodophenyl group is capable of participating in halogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties. It may induce apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Study 2 : Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,3-dione Derivatives
a. 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione
- Substituents: 3-Nitrophenyl (Position 1), phenyl (Position 5), and methylaminoethylene (Position 4).
- Synthesis: Prepared via condensation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one with methylamine in ethanol at 80°C .
- Key Differences :
- The absence of iodine reduces molecular weight (~400–450 vs. ~500–550 for the target compound).
- Nitro groups enhance electrophilicity but reduce metabolic stability compared to iodophenyl groups.
b. 5-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-1,10-dimethyldispiro[piperidine-3,3′-pyrrolidine-2,2′-indoline]-4,2′-dione
- Substituents : Dual fluorophenyl groups and a spiro piperidine-indoline system.
- Structural Impact : Fluorine’s electronegativity increases polarity but reduces steric hindrance compared to iodine .
- Applications : Fluorinated analogs are often prioritized in CNS drug design due to blood-brain barrier penetration, whereas iodinated derivatives may exhibit enhanced halogen bonding in protein interactions.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on substituent contributions.
- Iodine vs.
- Methoxyethyl Chain: The 2-methoxyethyl group in the target compound improves aqueous solubility relative to non-polar analogs like phenyl or nitrophenyl derivatives .
Electronic and Steric Effects
- Furan vs. Thiadiazole : The furan-2-yl(hydroxy)methylidene group offers moderate electron-donating effects, contrasting with the electron-deficient thiadiazole ring in analogs like 1-(5-methyl-1,3,4-thiadiazol-2-yl) derivatives .
Q & A
Q. What synthetic methodologies are employed for the preparation of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione, and what key reaction conditions ensure high purity?
The synthesis typically involves multi-step routes, including:
- Core formation : Cyclocondensation of acylated precursors under basic conditions to construct the pyrrolidine-2,3-dione scaffold.
- Substituent introduction : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts (Pd/C) and polar aprotic solvents like DMF to attach the 4-iodophenyl and furan-2-yl groups .
- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and structural integrity?
- X-ray crystallography : Resolves the (4E) configuration and spatial arrangement of substituents, with data-to-parameter ratios >15:1 and R-factors <0.05 ensuring accuracy .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxyethyl CH₃O signals at δ 3.2–3.5 ppm) and confirms conjugation patterns in the furan-methylene group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching calculated mass ±5 ppm) .
Q. How can researchers design initial biological activity assays to evaluate antimicrobial potential?
- Agar dilution/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination at 1–256 µg/mL .
- Control setup : Include reference antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) to validate assay reliability .
Advanced Research Questions
Q. What strategies optimize multi-step synthesis yields, particularly in managing competing side reactions during pyrrolidine-2,3-dione core formation?
- Solvent selection : Use DMF for improved solubility of iodophenyl intermediates, reducing dimerization side products .
- Catalyst tuning : Employ Pd/C (5–10 mol%) for efficient cross-coupling, with pre-activation (H₂ reduction) to enhance catalytic activity .
- Reaction monitoring : Real-time TLC (hexane:ethyl acetate 3:1) identifies byproducts early, enabling mid-reaction adjustments .
Q. How should discrepancies between NMR spectral data and X-ray crystallographic results be systematically addressed during structural validation?
- Dynamic effects analysis : Consider temperature-dependent NMR to detect conformational flexibility (e.g., furan ring puckering) that may conflict with static X-ray models .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify misassignments .
- Multi-technique validation : Correlate NOESY (for spatial proximity) and X-H bond distances from crystallography .
Q. What mechanistic insights guide the selection of catalysts for coupling reactions involving the 4-iodophenyl substituent?
- Oxidative addition efficiency : Pd⁰ catalysts preferentially activate the C–I bond in 4-iodophenyl groups over C–Br/Cl, enabling selective cross-coupling .
- Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) prevent β-hydride elimination in methoxyethyl side chains during coupling .
Q. In developing SAR models, which computational approaches predict the electronic effects of the furan-2-yl(hydroxy)methylidene group?
- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps calculated via DFT (e.g., Gaussian 09) reveal electron-withdrawing effects of the iodophenyl group, modulating reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity trends observed in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
